trans-4-({[(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
4-[(2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of furocoumarins. These compounds are known for their significant biological activities and are widely present in various natural products . The compound’s structure includes a furo[2,3-f]chromen moiety, which is a fused ring system containing oxygen and characterized by its unique chemical properties.
Preparation Methods
The synthesis of 4-[(2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID can be achieved through multicomponent condensation reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . High-resolution mass spectrometry (HRMS) and NMR spectroscopy are used to confirm the structure of the synthesized compound .
Chemical Reactions Analysis
4-[(2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include α-halogen ketones for the formation of the furocoumarin moiety . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the furo[2,3-f]chromen structure .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Furocoumarins, including this compound, are known for their use as active photosensitizers in psoralen and UVA (PUVA) therapy . They are employed in the treatment of various skin diseases, such as psoriasis and vitiligo . Additionally, furocoumarins have been studied for their potential anticancer properties and their ability to interact with DNA .
Mechanism of Action
The mechanism of action of 4-[(2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with DNA and other cellular targets. As a photosensitizer, it absorbs UVA light and forms reactive oxygen species (ROS), leading to DNA cross-linking and cell damage . This mechanism is particularly useful in PUVA therapy for treating skin conditions .
Comparison with Similar Compounds
Similar compounds to 4-[(2-{3,4,9-TRIMETHYL-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL}ACETAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID include other furocoumarins such as psoralen and trioxsalen . These compounds share the furo[2,3-f]chromen structure but differ in their specific substituents and biological activities .
Properties
Molecular Formula |
C24H27NO6 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[[[2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H27NO6/c1-12-8-18-21(22-20(12)13(2)11-30-22)14(3)17(24(29)31-18)9-19(26)25-10-15-4-6-16(7-5-15)23(27)28/h8,11,15-16H,4-7,9-10H2,1-3H3,(H,25,26)(H,27,28) |
InChI Key |
QTJWGRRPYOHVJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3CCC(CC3)C(=O)O)C)C4=C1C(=CO4)C |
Origin of Product |
United States |
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